胡椒醇

描述

Piperitol, also known as menthol, is an organic compound with the chemical formula C10H18O and a molecular weight of 154.25 g/mol . It is a colorless to yellowish oily liquid with a strong mint odor. Piperitol is commonly used as a component of spices and peppermint oil and is widely utilized in oral hygiene products, food, drugs, and cosmetics due to its cooling, stimulating, and expectorant properties .

科学研究应用

Piperitol has a wide range of scientific research applications:

Chemistry: Piperitol is used as a starting material in the synthesis of various organic compounds.

Biology: It is studied for its biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Piperitol is used in the formulation of topical analgesics and decongestants due to its cooling effect.

Industry: It is employed in the production of flavoring agents, fragrances, and cosmetic products

作用机制

Target of Action

Piperitol, also known as Regiomontanin, is a compound that has been found to have significant anticancer properties . The primary targets of Piperitol are apoptotic targets such as Trail, Bax, Bcl2, MDM2, and Bak . These targets play a crucial role in the regulation of cell death and survival, making them key players in the development and progression of cancer .

Mode of Action

Piperitol interacts with its targets by binding to them, leading to a series of biochemical changes . For instance, it has been reported to inhibit the activity of enzyme EGFR tyrosine kinase, a key target of potential chemopreventive agents . Furthermore, recent evidence suggests that Piperitol can suppress cancer development by targeting human G-quadruplex DNA sequences .

Biochemical Pathways

Piperitol affects several signaling pathways associated with cancer therapy . These include STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, and others . By regulating these pathways, Piperitol can induce cell cycle arrest, inhibit cell migration, and reduce the survivability of cancer cells .

Pharmacokinetics (ADME Properties)

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Piperitol are crucial in understanding its bioavailability and therapeutic potential

Result of Action

The molecular and cellular effects of Piperitol’s action are primarily related to its anticancer properties . It has been reported to inhibit the proliferation and survival of many types of cancer cells through its influence on the activation of apoptotic signaling and inhibition of cell cycle progression . Additionally, Piperitol is known to affect cancer cells in a variety of other ways, such as influencing the redox homeostasis, inhibiting cancer stem cell self-renewal, and modulating ER stress and autophagy .

Action Environment

The action, efficacy, and stability of Piperitol can be influenced by various environmental factors. While specific studies on Piperitol are limited, it is known that factors such as pH, temperature, and presence of other compounds can affect the action of similar compounds

生化分析

Biochemical Properties

Piperitol is involved in several biochemical reactions, primarily within the lignan biosynthesis pathway. It interacts with enzymes such as cytochrome P450 enzymes, specifically CYP81Q1, which catalyzes the conversion of pinoresinol to sesamin via piperitol . This interaction is crucial for the formation of methylenedioxy bridges in lignans, which are essential for their biological activity. Piperitol also interacts with other biomolecules, including various proteins and cofactors, facilitating its role in the biosynthesis of complex lignan structures.

Cellular Effects

Piperitol influences various cellular processes, particularly in plant cells where it is involved in lignan biosynthesis. It affects cell signaling pathways by modulating the activity of enzymes like CYP81Q1, leading to the production of bioactive lignans . These lignans have been shown to exhibit antioxidant and antitumor activities, impacting gene expression and cellular metabolism. Piperitol’s role in these processes highlights its importance in maintaining cellular function and promoting plant defense mechanisms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of piperitol have been observed to change over time. Studies have shown that piperitol is relatively stable under controlled conditions, but its degradation can occur over extended periods . Long-term exposure to piperitol in in vitro and in vivo studies has revealed its sustained impact on cellular function, particularly in the context of lignan biosynthesis. These temporal effects are essential for understanding the compound’s stability and efficacy in various applications.

Dosage Effects in Animal Models

The effects of piperitol vary with different dosages in animal models. At lower doses, piperitol has been shown to promote beneficial biochemical reactions, such as the production of bioactive lignans . At higher doses, piperitol may exhibit toxic or adverse effects, highlighting the importance of dosage regulation in experimental settings. These findings underscore the need for careful consideration of dosage when studying piperitol’s effects in animal models.

Metabolic Pathways

Piperitol is involved in the metabolic pathways of lignan biosynthesis. It is a key intermediate in the conversion of pinoresinol to sesamin, facilitated by the enzyme CYP81Q1 . This pathway involves several enzymatic steps, each contributing to the formation of complex lignan structures. Piperitol’s role in these pathways underscores its importance in the metabolic flux and regulation of lignan biosynthesis.

Transport and Distribution

Within cells and tissues, piperitol is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments, ensuring its availability for biochemical reactions . Piperitol’s distribution is crucial for its function in lignan biosynthesis and other metabolic processes.

Subcellular Localization

Piperitol’s subcellular localization is primarily within the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes involved in lignan biosynthesis . This localization is directed by specific targeting signals and post-translational modifications that ensure piperitol’s presence in the appropriate cellular compartments. Understanding piperitol’s subcellular localization is essential for elucidating its role in biochemical reactions and cellular processes.

准备方法

Synthetic Routes and Reaction Conditions: Piperitol can be synthesized through various methods. One common synthetic route involves the catalytic hydrogenation of thymol derived from m-cresol. This process yields a mixture of menthols, which are then separated by fractional distillation. The residual mixture is epimerized to increase the content of racemic menthol using a patented catalytic process .

Industrial Production Methods: Industrial production of Piperitol often involves the extraction of mint oil through distillation. The extracted oil is then subjected to further purification processes to isolate Piperitol. Synthetic chemical reactions can also be employed to produce Piperitol on an industrial scale .

化学反应分析

Types of Reactions: Piperitol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Piperitol can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction of Piperitol can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions involving Piperitol often use halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: Oxidation of Piperitol can yield compounds such as menthone and menthyl acetate.

Reduction: Reduction typically results in the formation of menthol.

Substitution: Substitution reactions can produce various halogenated derivatives of Piperitol.

相似化合物的比较

- Demethylpiperitol (C19H18O6)

- Prenylpiperitol (C25H28O6)

- Sesamin (C20H18O6)

- Paulownin (C20H18O7)

- Sesamolin (C20H18O7)

Comparison: Piperitol is unique due to its strong mint odor and cooling properties, which are more pronounced compared to its similar compounds. While compounds like Sesamin and Sesamolin also possess biological activities, Piperitol’s interaction with TRPM8 and its widespread use in flavoring and medicinal products set it apart .

属性

IUPAC Name |

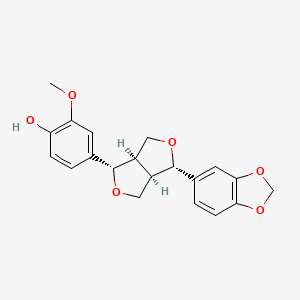

4-[(3S,3aR,6S,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-22-17-6-11(2-4-15(17)21)19-13-8-24-20(14(13)9-23-19)12-3-5-16-18(7-12)26-10-25-16/h2-7,13-14,19-21H,8-10H2,1H3/t13-,14-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBIRCRCPHNUJAS-AFHBHXEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC5=C(C=C4)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52151-92-5 | |

| Record name | Sesamin monocatechol 3-methylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052151925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SESAMIN MONOCATECHOL 3-METHYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLA6B4LBF3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of piperitol?

A1: Piperitol has a molecular formula of C10H18O2 and a molecular weight of 170.25 g/mol.

Q2: What are the spectroscopic characteristics of piperitol?

A: Spectroscopic data for piperitol, including 1D- and 2D-NMR, mass spectroscopy, can be found in various studies. For instance, researchers utilized these techniques to determine the structure of (+)-piperitol-γ,γ-dimethylallylether isolated from Zanthoxylum rhetsa [].

Q3: Can piperitol be synthesized?

A: Yes, various synthetic routes to piperitol and its derivatives have been developed. One strategy utilizes a stereoselective intramolecular radical cyclization of epoxy ethers using bis(cyclopentadienyl)titanium(III) chloride as the radical source []. Another approach involves a new four-carbon synthon that allows for the regiospecific and stepwise synthesis of unsymmetrically substituted piperitol derivatives [].

Q4: In what natural sources can piperitol be found?

A4: Piperitol is found in various plant species, including:

- Tanacetum fisherae: It is a significant component in both the flower and leaf essential oils. []

- Cymbopogon distans: This species exhibits chemotypic variation, with some populations exhibiting high levels of piperitol in their essential oil. [, ]

- Helichrysum bracteatum: Both (+)-piperitol and its glucoside have been isolated from this plant. [, ]

- Raulinoa echinata: This plant contains a variety of furofuran lignans, including (+)-piperitol and its γ,γ-dimethylallyl ether. []

- Plectranthus incanus: Piperitol and its derivatives are marker constituents in the essential oil of this species. []

- Haplophyllum tuberculatum: This plant's essential oil, which shows insecticidal activity, contains trans-piperitol and cis-piperitol as significant components. []

- Cuscuta auralis: This plant's seeds contain piperitol, isolated using two-dimensional high-performance countercurrent chromatography. []

- Syzygium cumini: The stem bark of this plant yields various lignan derivatives, including a new compound named (7α,7′α,8α,8′α)-3,4-dioxymethylene-3′,4′-dimethoxy-7,9′,7′,9-diepoxylignan-5′-ol (5′-hydroxy-methyl-piperitol). []

Q5: Does the chemical composition of essential oils containing piperitol vary?

A: Yes, significant intraspecific chemical variability exists in essential oils containing piperitol. For example, studies on Cymbopogon distans from different regions of Uttarakhand, India, revealed distinct chemotypes based on the dominant constituents in their essential oils. []

Q6: Does piperitol have anticonvulsant properties?

A: While some naturally occurring compounds like borneol showed promise in protecting against maximal electroshock-induced seizures in mice, piperitol did not demonstrate significant anticonvulsant activity in the same study. []

Q7: What role does piperitol play in the antihypertensive effects of sesamin?

A: Sesamin, a lignan found in sesame seeds, is known to lower blood pressure. Research suggests that piperitol, a metabolite of sesamin, contributes to this effect by inducing endothelium-dependent vasorelaxation. This vasorelaxation is likely mediated by the nitric oxide pathway, as it is attenuated by nitric oxide synthase inhibitors. []

Q8: Does piperitol possess antimicrobial activity?

A: While not extensively studied on its own, piperitol is found in the essential oil of Cymbopogon densiflorus, which exhibits antimicrobial activity. In silico studies suggest that this activity might involve the inhibition of peptidoglycan glycosyltransferase. The development of nanoemulsions and liposomes containing this essential oil has demonstrated improved antimicrobial efficacy compared to the free oil. []

Q9: Is piperitol involved in insect interactions?

A: Yes, piperitol and its derivatives have shown antifeedant activity against certain insects. Studies investigating halolactones synthesized from piperitol demonstrated their potential as feeding deterrents against aphids like Myzus persicae. [, ] Additionally, research on Podisus nigrispinus, a predatory insect, revealed that the addition of trans-piperitol to artificial diets enhanced feeding stimulation in nymphs. []

Q10: Does piperitol exhibit antitumor activity?

A: In silico analysis of compounds found in Cymbopogon densiflorus essential oil, including cis-piperitol, suggested potential antitumor activity through various mechanisms. These include caspase 8 stimulation, TP53 gene expression modulation, JAK2 gene inhibition, and MMP9 inhibition. Further in vitro studies using bladder cancer cell lines are needed to confirm these findings. []

Q11: Can piperitol be used as a chiral reagent in chemical synthesis?

A: Yes, piperitol shows promise as a chiral starting material in organic synthesis. Its use in the synthesis of the antiviral drug lamivudine has been explored, potentially leading to a more efficient and enantioselective production process. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。